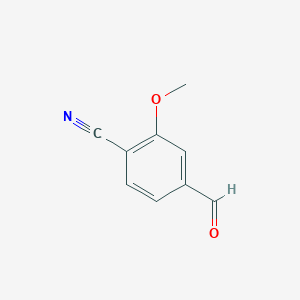

4-Formyl-2-methoxybenzonitrile

描述

Significance in Contemporary Organic Synthesis

The primary significance of 4-Formyl-2-methoxybenzonitrile in modern organic synthesis lies in its role as a pivotal intermediate and chemical building block. amerigoscientific.comphysicsandmathstutor.com Its utility is most prominently highlighted in the pharmaceutical sector, where it is an essential precursor in the synthesis of Finerenone. punagri.comlongshinebiotech.comtantuchemicals.com Finerenone is a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. smolecule.compunagri.com The synthesis of this complex drug relies on the specific functionalities present in the this compound scaffold.

The reactivity of the compound is multifaceted. The formyl group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, and participate in various condensation and nucleophilic addition reactions. smolecule.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. smolecule.com This dual reactivity allows for its incorporation into a wide array of complex target molecules.

Beyond its role in the synthesis of Finerenone, researchers have utilized this compound to create other biologically active molecules. For instance, it serves as a foundational element in the development of novel heterocyclic compounds, which are a cornerstone of many medicinal chemistry programs. Its derivatives are being investigated for their potential as anticancer agents, with studies showing that related structures can inhibit tubulin polymerization, a key process in cell division. nih.gov

Table 1: Synthetic Applications of this compound

| Application Area | Target Molecule/Class | Role of this compound |

|---|---|---|

| Pharmaceuticals | Finerenone | Key intermediate |

| Medicinal Chemistry | Heterocyclic Compounds | Versatile building block |

| Medicinal Chemistry | Potential Anticancer Agents | Precursor for synthesis |

| Organic Synthesis | Carboxylic Acids/Amines | Starting material via oxidation/reduction |

Overview of Research Trajectories and Future Perspectives

The future of this compound research appears bright and multifaceted, extending beyond its established role in pharmaceutical synthesis. Current investigations are exploring the latent potential of this compound and its derivatives in several cutting-edge areas of science and technology.

One significant research trajectory is the continued exploration of the biological activities of novel compounds derived from this compound. Scientists are designing and synthesizing new derivatives to probe their efficacy as antimicrobial and anti-inflammatory agents. The structural modifications enabled by the reactive functional groups of the parent molecule are crucial in these studies to understand structure-activity relationships. fip.org

In the field of materials science, this compound is emerging as a valuable component for creating new organic materials. There is growing interest in its use for the synthesis of organic pigments and polymers with tailored electronic and optical properties. smolecule.com Such materials could find applications in advanced technologies like organic light-emitting diodes (OLEDs) and sensors. Notably, it has been identified as a potential ligand for the development of fluorescent sensors for detecting specific ions, such as fluoride. tantuchemicals.com

The versatility of this compound also positions it as a valuable tool in the development of new synthetic methodologies. Its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is being explored for the construction of conjugated polymers for semiconductor applications.

Table 2: Emerging Research Areas for this compound

| Research Area | Potential Application | Scientific Focus |

|---|---|---|

| Medicinal Chemistry | Novel Therapeutics | Antimicrobial and anti-inflammatory agents |

| Materials Science | Advanced Materials | Organic pigments, polymers, and semiconductors |

| Sensor Technology | Chemical Sensing | Fluorescent ion sensors |

| Synthetic Chemistry | Catalysis/Methodology | Development of new cross-coupling strategies |

Structure

3D Structure

属性

IUPAC Name |

4-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJENUWHKDHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-49-2 | |

| Record name | 4-formyl-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formyl 2 Methoxybenzonitrile

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. For 4-Formyl-2-methoxybenzonitrile, several disconnections can be proposed.

Functional Group Interconversion (FGI): The most common approach involves targeting the functional groups. The formyl group can be seen as an oxidation product of a hydroxymethyl or a methyl group. This leads back to precursors like 4-(hydroxymethyl)-2-methoxybenzonitrile (B3115549) or 4-methyl-2-methoxybenzonitrile.

C-N Bond Disconnection: The nitrile group can be formed from a primary amide. This suggests a disconnection of the C-N triple bond, leading to the precursor 4-formyl-2-methoxybenzamide. libretexts.org

C-C Bond Disconnection: The formyl group can also be installed via reactions that form a carbon-carbon bond. However, a more practical approach related to the formyl group is the hydrolysis of a dihalomethyl group, which is synthetically equivalent to a formyl group. This points to a precursor such as 4-(dibromomethyl)-2-methoxybenzonitrile. chemicalbook.com

Aromatic C-CN Bond Disconnection: Modern catalytic methods allow for the disconnection of the bond between the aromatic ring and the nitrile group. This would lead to a precursor like 4-formyl-2-methoxy-halobenzene, which could undergo a palladium-catalyzed cyanation reaction.

Classical Synthetic Routes

Traditional synthetic methods provide reliable and well-documented pathways to this compound.

The oxidation of a benzylic methyl or hydroxymethyl group is a fundamental transformation for installing a formyl group. The synthesis often begins with a precursor like 4-methyl-2-methoxybenzonitrile. Direct oxidation can sometimes be challenging due to over-oxidation to the carboxylic acid. A more controlled and common industrial approach involves a two-step process: benzylic halogenation followed by hydrolysis, which is detailed in section 2.2.3. The synthesis can start from 4-methyl-3-nitrobenzonitrile, which undergoes a three-step transformation to introduce the methoxy (B1213986) group at the desired position, yielding 4-methyl-2-methoxybenzonitrile as a key intermediate. chemicalbook.com

The nitrile functional group can be synthesized through the dehydration of a primary amide. libretexts.org In this approach, the precursor 4-formyl-2-methoxybenzamide would be treated with a dehydrating agent. A standard laboratory method for this conversion is heating the solid amide with phosphorus(V) oxide (P₄O₁₀), followed by distillation of the liquid nitrile product. libretexts.orgchemguide.co.uk This method effectively removes a molecule of water from the amide group to form the nitrile. libretexts.org

The general reaction is as follows: R-CONH₂ + P₄O₁₀ (heat) → R-CN + byproducts

While effective, this method requires stoichiometric amounts of the dehydrating agent.

A robust and high-yielding method for synthesizing this compound involves the hydrolysis of a dihalogenated precursor. chemicalbook.com This route typically starts from 4-methyl-2-methoxybenzonitrile. The methyl group is first converted to a dibromomethyl group via a radical bromination reaction.

The synthesis proceeds in two main steps:

α-Bromination: 4-methyl-2-methoxybenzonitrile is treated with N-bromosuccinimide (NBS) to yield 4-(dibromomethyl)-2-methoxybenzonitrile. Using approximately 2.5 equivalents of NBS favors the formation of the dibromo adduct almost exclusively. chemicalbook.com

Hydrolysis/Oxidation: The resulting 4-(dibromomethyl)-2-methoxybenzonitrile is then converted to the final aldehyde product. A common method for this step is silver nitrate-mediated oxidation in aqueous ethanol, which proceeds under reflux conditions and gives the desired product in excellent yield. chemicalbook.com

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-methyl-2-methoxybenzonitrile | N-Bromosuccinimide (NBS) (2.5 equiv.) | 4-(dibromomethyl)-2-methoxybenzonitrile | Near-exclusive |

| 2 | 4-(dibromomethyl)-2-methoxybenzonitrile | Silver nitrate (B79036) (AgNO₃), Ethanol/Water | This compound | 99% |

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry offers catalytic alternatives that can improve efficiency and reduce waste compared to classical stoichiometric methods.

Palladium catalysis is a powerful tool in modern organic synthesis. One application is in the formation of nitriles from amides under milder conditions than classical dehydration. A patented method describes the anhydrous reaction of an amide with another nitrile in the presence of a palladium catalyst, such as palladium(II) bromide, to achieve a transfer of the nitrile functionality. google.com This catalytic cycle represents a novel, anhydrous method for converting amides to nitriles. google.com

A plausible, though not explicitly documented for this specific molecule, palladium-catalyzed route would be the cyanation of an aryl halide. This would involve a reaction between a precursor like 4-bromo-2-methoxybenzaldehyde (B1278859) and a cyanide source (e.g., zinc cyanide) in the presence of a palladium catalyst and a suitable ligand. This type of cross-coupling reaction is a cornerstone of modern synthesis for constructing aryl nitrile scaffolds.

Oxidative Cleavage Methods

A significant pathway to obtaining this compound involves the oxidative cleavage of a carbon-carbon double bond in a suitable precursor. One documented method starts with tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. chemicalbook.comchemicalbook.com

In this process, the acrylate (B77674) is subjected to oxidative cleavage using sodium metaperiodate (NaIO₄) in the presence of a catalytic amount of osmium tetroxide (OsO₄). chemicalbook.comchemicalbook.com The reaction is typically carried out in a biphasic solvent system of water and tetrahydrofuran (B95107) (THF). A phase-transfer catalyst, such as benzyltriethylammonium chloride, is also employed to facilitate the reaction between the aqueous oxidant and the organic substrate. chemicalbook.comchemicalbook.com The reaction proceeds at room temperature, and after stirring for a sufficient period, the desired product, this compound, is isolated as a white solid. chemicalbook.comchemicalbook.com Reported yields for this method are around 71%. chemicalbook.comchemicalbook.com

While effective, the use of the toxic and expensive osmium tetroxide makes this particular oxidative cleavage method more suitable for laboratory-scale synthesis rather than large-scale industrial production.

One-Pot Synthesis Techniques

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, multi-step sequences that can be performed in a "one-pot" fashion have been developed.

Another documented one-pot procedure involves the reaction of 4-formyl-3-methoxybenzonitrile (B1591161) with 2-cyanoethyl 3-oxobutanoate in the presence of piperidine (B6355638) and glacial acetic acid in a suitable solvent like dichloromethane (B109758) or isopropanol. google.com This reaction, conducted under reflux, directly proceeds to the desired product without the need to isolate intermediates. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzonitrile (B105546) synthesis, research has explored the use of more environmentally benign reagents and conditions.

One area of focus is the replacement of harsh or toxic reagents. For instance, in the broader synthesis of benzonitriles from aldehydes, methods have been developed that avoid heavy metal catalysts. rsc.org The conversion of an aldehyde to a nitrile typically proceeds via an oxime intermediate, which is then dehydrated. rsc.orgresearchgate.net Green approaches to this transformation seek to use milder catalysts and solvents.

Ionic liquids have emerged as a promising green alternative, serving multiple roles as a solvent, catalyst, and phase-separation agent, which can simplify the reaction process and facilitate catalyst recycling. researchgate.netrsc.org For example, a novel green synthetic route for benzonitrile has been proposed using a hydroxylamine-based ionic liquid, which acts as a recyclable agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org While not specific to this compound in the provided sources, these principles are applicable to its synthesis. The use of catalysts like salicylic (B10762653) acid under an oxygen atmosphere also represents a move towards more sustainable oxidation methods. nih.gov

The development of such green methodologies is crucial for the sustainable industrial production of important chemical intermediates like this compound.

Chemical Transformations and Reaction Mechanisms of 4 Formyl 2 Methoxybenzonitrile

Reactivity of the Formyl Group

The aldehyde (formyl) group in 4-Formyl-2-methoxybenzonitrile is an electrophilic center that readily participates in a variety of chemical transformations, including oxidation, reductive amination, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be easily oxidized to a carboxylic acid functional group, a common and crucial transformation in organic synthesis. This reaction converts the aldehyde into a carboxyl group, yielding 4-cyano-2-methoxybenzoic acid. This conversion highlights its role as a synthetic intermediate for creating compounds containing a carboxyl group. tantuchemicals.com A variety of oxidizing agents can be employed to achieve this transformation effectively.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-cyano-2-methoxybenzoic acid |

The mechanism typically involves the initial formation of a hydrate from the aldehyde in the presence of water, which is subsequently oxidized to the carboxylic acid. The selection of the specific oxidant and the reaction conditions is critical for ensuring a high yield and preventing unwanted side reactions.

Reductive Amination Reactions

Reductive amination is a powerful method for converting a carbonyl group into an amine. wikipedia.orgpearson.com This reaction, also known as reductive alkylation, involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. organicreactions.org The process proceeds through an intermediate imine, which is then reduced to the final amine product. wikipedia.orgpearson.com

The reaction can be performed in a direct, one-pot synthesis where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org Alternatively, an indirect approach can be taken where the imine intermediate is isolated before the reduction step. wikipedia.org A variety of reducing agents are suitable for this transformation, with the choice depending on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, and sodium borohydride are commonly used reagents. harvard.educommonorganicchemistry.com STAB is noted for its high selectivity and tolerance of a wide range of functional groups. harvard.edu

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | Dichloroethane (DCE), Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Sensitive to water; highly selective for iminium ions over carbonyls. harvard.educommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Not sensitive to water; reaction is effective at a pH of 6-7. harvard.educommonorganicchemistry.com |

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. This is followed by the reversible loss of a water molecule to generate an imine or a protonated iminium ion, which is the species that is ultimately reduced by the hydride agent. wikipedia.orgharvard.edu

Condensation Reactions

Condensation reactions involve the combination of two molecules to form a single, larger molecule, typically with the elimination of a small molecule like water. wikipedia.org The formyl group of this compound readily undergoes such reactions, most notably the Knoevenagel and Wittig reactions, which are fundamental for carbon-carbon bond formation. bhu.ac.inwikipedia.org

Knoevenagel Condensation

This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by a dehydration step. bhu.ac.inwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org When this compound reacts with active methylene compounds like malononitrile or cyanoacetic acid, it leads to the formation of α,β-unsaturated products. wikipedia.org These reactions are valuable for synthesizing a variety of complex molecules and pharmaceutical intermediates. nih.govacgpubs.org

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then eliminates a molecule of water to yield the final condensed product. nih.gov

Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes with a high degree of regioselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt and a strong base. libretexts.org

The mechanism involves a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orglibretexts.org This intermediate then decomposes to yield the desired alkene and a stable phosphine oxide, which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the substituents on the ylide. organic-chemistry.org

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids or be reduced to primary amines. openstax.org

Hydrolysis Reactions of the Nitrile Moiety

The hydrolysis of nitriles is a fundamental reaction that converts the nitrile group into a carboxylic acid or an amide intermediate. openstax.orglibretexts.org This transformation can be catalyzed by either acid or base. lumenlearning.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.comyoutube.com A weak nucleophile, such as water, can then attack the carbon. Following a proton transfer and tautomerization, an amide is formed. libretexts.orgchemistrysteps.com With continued heating in the aqueous acid, this amide intermediate is further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

In a base-catalyzed hydrolysis, a strong nucleophile like the hydroxide ion directly attacks the nitrile carbon. openstax.orglibretexts.org Protonation of the resulting intermediate by water yields an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidification yields the carboxylic acid. openstax.orgchemistrysteps.com

Reduction Reactions to Amine Functionalities

The reduction of the nitrile group is a key synthetic route for the preparation of primary amines. wikipedia.org This transformation involves the addition of hydrogen across the carbon-nitrogen triple bond.

A variety of reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines through two successive nucleophilic additions of a hydride ion. openstax.orglibretexts.org

Catalytic hydrogenation is another widely used and often more economical method. wikipedia.org This process typically employs hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org The reaction conditions, including the choice of catalyst, solvent, and pressure, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org Other specialized reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have also been shown to be effective for the reduction of aromatic nitriles. nih.govorganic-chemistry.org Additionally, nickel boride, generated from nickel(II) chloride and sodium borohydride, provides a mild catalytic method for this reduction. organic-chemistry.orgresearchgate.net

Table 3: Common Methods for Nitrile Reduction

| Method | Reagents | Product |

|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine openstax.orglibretexts.org |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd, or Pt | Primary Amine wikipedia.org |

| Borane Reduction | Diisopropylaminoborane / cat. LiBH₄ | Primary Amine nih.govorganic-chemistry.org |

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is an electron-donating group which influences the ring's reactivity. While generally a poor leaving group, the methoxy group can undergo nucleophilic substitution under specific, often forcing, conditions. The C-O bond of the methoxy group is strong, and the alkoxide ion (CH₃O⁻) is a poor leaving group, making nucleophilic aromatic substitution challenging compared to substitution of halides.

However, cleavage of the ether can be accomplished using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) via an Sₙ2 mechanism, where the protonated ether is attacked by a nucleophile. The presence of electron-withdrawing groups, such as the formyl and nitrile groups on the same ring, can activate the ring towards nucleophilic aromatic substitution, although this effect is most pronounced for substituents positioned ortho or para to the leaving group.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov The regioselectivity and rate of these reactions on the this compound ring are dictated by the combined electronic effects of the three existing substituents: the methoxy group (-OCH₃), the formyl group (-CHO), and the nitrile group (-CN).

The methoxy group is a moderately activating group that directs incoming electrophiles to the ortho and para positions relative to itself. oneonta.edu Conversely, the formyl and nitrile groups are both deactivating groups that direct incoming electrophiles to the meta position. oneonta.edulkouniv.ac.in

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the nitrile group as C1. Therefore, the methoxy group is at C2, and the formyl group is at C4. The available positions for substitution are C3, C5, and C6.

Position 3: This position is ortho to the activating methoxy group and meta to the deactivating formyl group.

Position 5: This position is para to the activating methoxy group and meta to the deactivating nitrile group.

Position 6: This position is ortho to the deactivating nitrile group and meta to the deactivating formyl group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| Nitrile (-CN) | 1 | Deactivating (Withdrawing) | meta |

| Methoxy (-OCH₃) | 2 | Activating (Donating) | ortho, para |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific analytical technique, such as gas chromatography (GC). colostate.eduscribd.com This modification can increase volatility, improve thermal stability, reduce adsorption within the analytical system, and enhance detector response. colostate.edugcms.cz The three most common derivatization methods are silylation, acylation, and alkylation. libretexts.org

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group, -Si(CH₃)₃. gcms.czphenomenex.blog This process reduces the polarity of the compound and minimizes hydrogen bonding, which in turn increases its volatility and thermal stability, making it more amenable to GC analysis. gcms.czgreyhoundchrom.com

While this compound does not possess highly active hydrogens like those in alcohols or amines, silylation can still be relevant. The aldehyde group can exist in equilibrium with its enol tautomer, which has a reactive hydroxyl group. Silylating reagents can react with this enol form. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.blogsigmaaldrich.com For compounds that are difficult to silylate, a catalyst such as trimethylchlorosilane (TMCS) can be added. phenomenex.blogsigmaaldrich.com

Table 2: Common Silylating Reagents for GC Derivatization

| Reagent Abbreviation | Full Name | Target Functional Groups |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Alcohols, phenols, carboxylic acids, amines, amides, thiols |

| TMSI | N-trimethylsilylimidazole | Hydroxyl groups, carboxylic acids |

| TMCS | Trimethylchlorosilane | Used as a catalyst for hindered groups |

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen. This derivatization method produces derivatives that are generally more stable than their silylated counterparts. libretexts.org The resulting esters, thioesters, and amides are less polar and more volatile. scribd.com

For analytical purposes, particularly with an electron capture detector (ECD), derivatization with fluorinated acyl groups is highly effective. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride introduce halogenated groups that significantly enhance the detector's sensitivity. libretexts.org

Alkylation is a derivatization process that involves replacing an active hydrogen with an alkyl or aryl group. nih.govresearchgate.net This technique is widely employed to increase volatility and improve the chromatographic properties of polar compounds. nih.gov The resulting derivatives, such as esters formed from carboxylic acids, are typically stable and exhibit improved peak shape in chromatography. libretexts.org

Common applications include the esterification of carboxylic acids, phenols, and alcohols. researchgate.net Reagents like diazomethane or pentafluorobenzyl bromide (PFB-Br) are used for this purpose. libretexts.org The addition of a pentafluorobenzyl group, for instance, not only improves volatility but also introduces a halogenated moiety that enhances the response of an electron capture detector. libretexts.org

Chiral Derivatization for Enantiomeric Separation

In instances where this compound is a precursor to or a component of a racemic mixture, its separation into individual enantiomers is crucial for pharmacological and biological studies. Direct separation of enantiomers can be challenging as they possess identical physical and chemical properties in an achiral environment. An effective indirect method for enantiomeric separation involves chiral derivatization. This process converts a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). wikipedia.orgchiralpedia.comyoutube.com

The aldehyde functional group in this compound is the primary site for such derivatization reactions. The reaction with an enantiomerically pure CDA introduces a second chiral center, resulting in the formation of a diastereomeric pair. The success of this method relies on several factors: the CDA must be of high enantiomeric purity, and the derivatization reaction must proceed to completion without causing racemization of the analyte or the agent. chiralpedia.com

Common classes of CDAs suitable for reacting with aldehydes include chiral amines, hydrazines, and amino alcohols. The reaction typically forms a diastereomeric imine or a related adduct. The selection of the appropriate CDA depends on the specific analytical requirements, such as the need for a chromophore for UV detection or a readily ionizable group for mass spectrometry (MS).

Below is a table of potential chiral derivatizing agents that could be employed for the enantiomeric separation of chiral compounds derived from this compound.

| Chiral Derivatizing Agent (CDA) Class | Example Reagent | Functional Group Targeted | Resulting Diastereomer |

| Chiral Primary Amines | (S)-(-)-α-Phenylethylamine | Aldehyde | Imine |

| Chiral Hydrazines | (R)-(+)-1-(1-Naphthyl)ethylhydrazine | Aldehyde | Hydrazone |

| Chiral Thiols | N-acetyl-L-cysteine | Aldehyde (via reaction with an amine) | Thiazolidine derivative |

| Chiral Amino Alcohols | (1R,2S)-(-)-Norephedrine | Aldehyde | Oxazolidine |

This table is generated based on established principles of chiral derivatization of aldehydes; specific reaction conditions with this compound would require experimental optimization.

Strategies for Minimizing Artifact Formation in Derivatization

Derivatization is a critical step for enhancing the volatility, stability, or detectability of analytes for chromatographic analysis. However, the process can sometimes lead to the formation of unexpected by-products, known as artifacts, which can complicate analysis and lead to inaccurate quantification. wordpress.comnih.gov Minimizing artifact formation is essential for reliable and reproducible results. Several strategies can be employed to reduce the occurrence of these unwanted products during the derivatization of compounds like this compound.

A primary cause of artifact formation is incomplete derivatization, which results in multiple peaks for a single analyte. wordpress.com Optimizing reaction conditions is the first line of defense. This includes adjusting the reaction time, temperature, and the concentration of the derivatizing reagent. wordpress.comsigmaaldrich.com An excess of the reagent is often used to drive the reaction to completion. sigmaaldrich.com

The choice of solvent and reagent is also critical. Solvents should be non-protic and of high purity to avoid side reactions. The presence of moisture is a common issue, as it can hydrolyze both the derivatization reagent and the formed derivative; therefore, reactions should be carried out under anhydrous conditions. sigmaaldrich.com If necessary, adding a drying agent like sodium sulfate can trap residual water. gcms.cz Furthermore, the glassware used should be deactivated, often by silanization, to prevent adsorption of the analyte onto the glass surface. gcms.cz

Finally, understanding the reaction mechanism can help preemptively address potential side reactions. For instance, highly reactive reagents may lead to over-derivatization or degradation of the target molecule. Selecting a milder reagent or catalyst can often mitigate these issues. wordpress.com

| Strategy | Key Consideration | Rationale |

| Optimize Reaction Conditions | Time, Temperature, Reagent Concentration | To ensure the derivatization reaction goes to completion and to minimize thermal degradation or side reactions. wordpress.com |

| Ensure Anhydrous Conditions | Use high-purity solvents, dry samples | To prevent hydrolysis of the derivatizing reagent and the resulting derivative, which is a common source of artifacts. sigmaaldrich.com |

| Select Appropriate Reagents | Reagent Reactivity, Solvent Choice | A reagent's reactivity should match the analyte to avoid unwanted side reactions or incomplete derivatization. The solvent must be inert to all reaction components. wordpress.com |

| Deactivate Glassware | Silanization of vials and inserts | To prevent loss of analyte due to adsorption onto active sites (silanol groups) on the glass surface. gcms.cz |

| Proper Sample Preparation | Removal of contaminants | Impurities such as salts, acids, or bases in the sample matrix can interfere with the derivatization reaction or cause artifact formation. wordpress.com |

Catalytic Transformations Involving this compound

The two functional groups of this compound, the aldehyde and the nitrile, along with its substituted benzene ring, allow for a variety of catalytic transformations. These reactions are fundamental for its use as a building block in the synthesis of more complex molecules.

Oxidation of the Formyl Group: The aldehyde group can be readily oxidized to a carboxylic acid using various catalytic systems. While strong stoichiometric oxidants like potassium permanganate or chromium trioxide are effective, catalytic methods are often preferred for their milder conditions and reduced waste. For example, catalytic amounts of transition metals like ruthenium or palladium, in the presence of a co-oxidant such as molecular oxygen or hydrogen peroxide, can facilitate this transformation to yield 4-cyano-2-methoxybenzoic acid. The selective oxidation of methoxy-substituted benzaldehydes is a well-studied area, particularly in the context of lignin valorization. researchgate.net

Reduction of the Formyl and Nitrile Groups: Both the aldehyde and nitrile functionalities can undergo catalytic reduction. The selective reduction of one group in the presence of the other requires careful selection of the catalyst and reaction conditions.

Aldehyde Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under mild conditions can selectively reduce the aldehyde to a primary alcohol, yielding (4-cyano-2-methoxyphenyl)methanol.

Nitrile Reduction: The nitrile group can be reduced to a primary amine (4-formyl-2-methoxybenzylamine) via catalytic hydrogenation, typically requiring more forcing conditions or specific catalysts like Raney nickel or rhodium-based catalysts.

Cross-Coupling Reactions: The aromatic ring of this compound can participate in various palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.inwikipedia.orgrsc.org While the cyano group itself can sometimes act as a coupling partner or ligand, chemrxiv.orgresearchgate.net more commonly, a halogenated derivative of this compound would be used. For instance, a bromo- or iodo-substituted version could undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups onto the aromatic ring.

| Transformation | Functional Group | Catalyst / Reagents | Product |

| Catalytic Oxidation | Aldehyde | Pd or Ru catalyst, O₂ or H₂O₂ | 4-cyano-2-methoxybenzoic acid |

| Catalytic Reduction | Aldehyde | Pd/C, H₂ | (4-cyano-2-methoxyphenyl)methanol |

| Catalytic Reduction | Nitrile | Raney Ni, H₂ | 4-formyl-2-methoxybenzylamine |

| Suzuki Cross-Coupling | Aromatic Ring | Pd(PPh₃)₄, Arylboronic acid, Base | Aryl-substituted this compound |

| Heck Cross-Coupling | Aromatic Ring | Pd(OAc)₂, Alkene, Base | Vinyl-substituted this compound |

*Note: Cross-coupling reactions would typically require a halogenated precursor of this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Formyl 2 Methoxybenzonitrile and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its characteristic bond vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique molecular fingerprint, revealing the presence of key functional groups. For 4-Formyl-2-methoxybenzonitrile, the FTIR spectrum is characterized by distinct absorption bands that confirm its structure. The sharp and strong absorption band for the nitrile (C≡N) group typically appears around 2220-2240 cm⁻¹. smolecule.com The presence of the aromatic aldehyde is confirmed by a strong carbonyl (C=O) stretching vibration near 1700 cm⁻¹. smolecule.com Additionally, the C-O stretching vibration of the methoxy (B1213986) group is expected in the 1250-1270 cm⁻¹ region. smolecule.com Aromatic C-H and C=C stretching and bending modes also produce characteristic signals.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aldehyde | C=O Stretch | 1690 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1580 - 1600 | Medium |

| Methoxy | C-O Stretch | 1250 - 1270 | Medium |

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar and symmetric bonds. In the Raman spectrum of this compound and its derivatives, the nitrile (C≡N) stretch is a prominent feature, appearing around 2225-2230 cm⁻¹. researchgate.net The aromatic ring vibrations, such as the trigonal planar breathing mode near 1000 cm⁻¹, are also clearly observable and are sensitive to the substitution pattern. researchgate.net The carbonyl (C=O) bending mode can be identified around 1600 cm⁻¹. Comparing experimental Raman data with computational simulations, such as those using Density Functional Theory (DFT), allows for a complete and precise assignment of the molecule's fundamental vibrational modes.

Table 2: Key Raman Shifts for this compound This table is generated based on typical Raman shifts for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2225 - 2230 | Strong |

| Aldehyde | C=O Bend/Stretch | ~1600 | Medium |

| Aromatic Ring | Ring Breathing (Trigonal) | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | ~1599 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed structural map can be constructed.

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton. The aldehyde proton (-CHO) is highly deshielded and appears as a singlet far downfield, typically around 10.0 ppm. The methoxy group (-OCH₃) protons also form a sharp singlet, but much further upfield, around 3.9 ppm. The three aromatic protons will appear in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and splitting patterns (doublets or doublet of doublets) dictated by their position relative to the electron-withdrawing nitrile and aldehyde groups and the electron-donating methoxy group.

The ¹³C NMR spectrum provides information on each carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 190 ppm. The carbon of the nitrile group appears in the 115-120 ppm range. oregonstate.edu The aromatic carbons resonate between approximately 110 and 165 ppm, with the carbon attached to the methoxy group appearing at the more upfield end of this range. The methoxy carbon itself will produce a signal around 56 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar substituted benzaldehyde (B42025) and benzonitrile (B105546) compounds. oregonstate.edursc.org

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Aldehyde H | ~10.0 (s) | Aldehyde C=O | ~190 |

| Aromatic H | 7.0 - 8.0 (m) | Aromatic C-O | ~163 |

| Methoxy H | ~3.9 (s) | Aromatic C | 110 - 138 |

| Nitrile C≡N | ~117 | ||

| Methoxy C | ~56 |

(s = singlet, m = multiplet)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. illinois.edu The absorption of this energy promotes electrons from lower energy (bonding or non-bonding) molecular orbitals to higher energy (anti-bonding) orbitals. lcms.cz Molecules with conjugated π systems, like this compound, exhibit characteristic absorptions in the UV region.

The structure contains several chromophores: the benzene (B151609) ring, the nitrile group, and the carbonyl group. The conjugation between the aromatic ring and the carbonyl and nitrile groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com This results in absorption at longer wavelengths. The spectrum is expected to show strong absorbance due to π → π* transitions within the extended conjugated system, likely with a maximum absorbance (λ_max) in the range of 270–300 nm. masterorganicchemistry.com A weaker absorption at a longer wavelength, corresponding to an n → π* transition of the non-bonding electrons on the carbonyl oxygen, may also be observed. masterorganicchemistry.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. chemguide.co.uk

The molecular formula of this compound is C₉H₇NO₂, giving it a molecular weight of 161.16 g/mol . smolecule.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. This radical cation is energetically unstable and undergoes fragmentation. libretexts.org Common fragmentation pathways for this molecule would include the loss of neutral fragments, leading to the formation of stable carbocations.

Key predicted fragments include:

Loss of a hydrogen radical (-H): An [M-1]⁺ peak at m/z = 160.

Loss of the formyl group (-CHO): An [M-29]⁺ peak at m/z = 132. libretexts.org

Loss of the methoxy group (-OCH₃): An [M-31]⁺ peak at m/z = 130.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 160 | [C₉H₆NO₂]⁺ | Loss of Hydrogen radical (-H) |

| 132 | [C₈H₆NO]⁺ | Loss of Formyl radical (-CHO) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating them from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar organic compounds like this compound. A C18 (octadecylsilane) bonded silica (B1680970) column is typically used as the stationary phase due to its versatility and wide applicability. thermofisher.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peaks. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set at the compound's λ_max.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For this compound, a silica gel plate serves as the polar stationary phase. hawach.com A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound up the plate. The position of the spot, identified by its retention factor (Rf), indicates its polarity. Visualization can be achieved under UV light (at 254 nm), as the conjugated aromatic system absorbs UV radiation. mds-usa.com Comparing the sample to a pure standard on the same plate allows for a qualitative assessment of purity.

Computational Chemistry Studies on 4 Formyl 2 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to investigate the properties of organic compounds such as substituted benzonitriles.

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic frequency analysis can be performed. This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. For 4-Formyl-2-methoxybenzonitrile, key vibrational modes include the stretching of the nitrile (C≡N), carbonyl (C=O), and methoxy (B1213986) (C-O) groups, as well as aromatic C-H and C=C stretching. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2200 - 2240 mdpi.com |

| C=O (Formyl) | Stretching | 1680 - 1715 masterorganicchemistry.com |

| C-O-C (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-H (Aromatic) | Stretching | 3000 - 3120 researchgate.net |

Note: The values in this table are representative and based on typical ranges for these functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, which is an electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing formyl and nitrile groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

Note: These values are illustrative for a molecule of this type.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface is colored-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the most negative potential (red) is expected to be located around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group. The most positive potential (blue) would likely be found around the hydrogen atom of the formyl group and the aromatic hydrogens. This mapping provides a clear picture of the molecule's polarity and its interaction sites.

Ab Initio Calculations for Electronic Structure Determination

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, calculate the electronic structure of a molecule without the use of empirical parameters. dtic.mil These methods provide fundamental information about the molecular wavefunction, from which properties like geometry, energy, and electronic distribution can be derived. researchgate.net While DFT has become more common for larger systems, ab initio calculations remain a benchmark for accuracy and are often used for smaller molecules or to validate results from other methods. researchgate.net For this compound, ab initio calculations can provide a detailed and accurate description of its electronic ground state and excited states.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. youtube.com

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O)methoxy | π*(Cring-Cring) | ~5-10 |

| π(Cring-Cring) | π*(C=O) | ~15-25 |

| π(Cring-Cring) | π*(C≡N) | ~10-20 |

Note: LP denotes a lone pair, π and π are bonding and antibonding pi orbitals, respectively. E(2) values are illustrative.*

Global Reactivity Parameters and Chemical Stability Predictions

Key parameters include:

Ionization Potential (I) ≈ -EHOMO: The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO: The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) = -(I + A) / 2: Represents the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / (2η): Measures the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound, complementing the qualitative insights from FMO and MEP analyses. mdpi.com

Table 4: Calculated Global Reactivity Parameters (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.3 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies focused solely on this compound. This suggests a potential gap in the current body of research concerning the in silico analysis of this particular compound's interactions with biological targets.

However, to illustrate the application and potential insights that could be gained from such a study, research on a structurally related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, can be examined. This compound shares the core 4-formyl-2-methoxyphenyl moiety with this compound. A study investigating the anti-inflammatory potential of this vanillin derivative employed molecular docking to predict its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation pathways.

The molecular docking analysis was performed using Autodock software with the COX-2 receptor (PDB ID: 6COX) as the target. fip.orgfip.org The results indicated that 4-formyl-2-methoxyphenyl-4-chlorobenzoate exhibited a more favorable binding energy compared to its precursor, vanillin, suggesting a potentially stronger inhibitory activity against the COX-2 enzyme. fip.orgfip.org

The binding energy of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the A chain of the COX-2 receptor was found to be -8.18 kcal/mol. fip.orgfip.org This was significantly lower than the binding energy of vanillin, which was -4.96 kcal/mol. fip.orgfip.org A lower binding energy typically indicates a more stable and favorable interaction between the ligand and the target protein.

These findings for a related compound underscore the utility of molecular docking in predicting the biological activity of small molecules and guiding further drug development. While direct computational studies on this compound are not currently available, the results from its structural analog suggest that it may also possess interesting biological activities worthy of future investigation through similar in silico methods.

Interactive Data Table: Binding Energies from Molecular Docking with COX-2 Receptor

| Compound | Target Receptor | Binding Energy (kcal/mol) |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 |

| Vanillin | COX-2 (Chain A) | -4.96 |

Role of 4 Formyl 2 Methoxybenzonitrile in the Synthesis of Complex Organic Molecules

Precursor in Pharmaceutical Intermediates

The utility of 4-Formyl-2-methoxybenzonitrile and its isomers as precursors is most pronounced in the pharmaceutical industry. The specific arrangement of reactive sites on the benzene (B151609) ring enables its use in the multi-step synthesis of medicinally important compounds.

Application in Finerenone Synthesis

While this compound itself is a key structural motif, it is its isomer, 4-Formyl-3-methoxybenzonitrile (B1591161) (also known as 4-cyano-2-methoxybenzaldehyde, CAS 21962-45-8), that is a documented key intermediate in the synthesis of Finerenone. longshinebiotech.comgoogle.comchemicalbook.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease associated with type 2 diabetes. chemicalbook.comnih.gov

The synthesis of Finerenone involves a multi-step process where the aldehyde group of 4-Formyl-3-methoxybenzonitrile is crucial for building the core dihydronaphthyridine structure of the drug. google.comchemicalbook.com For instance, one patented method describes the reaction of 4-formyl-3-methoxybenzonitrile with 2-cyanoethyl 3-oxobutanoate in the presence of piperidine (B6355638) and acetic acid to form a key precursor. google.com This intermediate is then further elaborated through cyclization and other transformations to yield the final Finerenone molecule. chemicalbook.comchemicalbook.com The synthesis highlights the importance of this specific benzonitrile (B105546) derivative in constructing the complex heterocyclic system of the drug. nih.gov

Table 1: Key Synthesis Step Involving a Finerenone Intermediate

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-Formyl-3-methoxybenzonitrile, 2-Cyanoethyl 3-oxobutanoate | Isopropanol, Piperidine, Acetic Acid, 30°C | Knoevenagel condensation product | google.com |

| tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Sodium metaperiodate, Osmium tetroxide, Benzyltriethylammonium chloride | 4-Cyano-2-methoxybenzaldehyde | chemicalbook.com |

Application in Lenvatinib Synthesis

Lenvatinib is another significant therapeutic agent, an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. qingmupharm.compatsnap.com While detailed synthetic routes for Lenvatinib are often proprietary, published methods describe several key intermediates. The synthesis typically involves coupling two main fragments. One is a quinoline (B57606) derivative, such as 4-chloro-7-methoxyquinoline-6-carboxamide. qingmupharm.commanusaktteva.com The other fragment is a substituted phenylurea, like N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea. manusaktteva.comgoogle.com A review of common synthetic pathways for Lenvatinib does not list this compound as a direct starting material or key intermediate. qingmupharm.comgoogle.comsci-hub.se The synthesis relies on different building blocks to construct the final complex structure.

Development of Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that block enzymes called tyrosine kinases, which are crucial for cell growth and division. mdpi.comnih.gov The development of novel TKIs often involves the synthesis of extensive libraries of compounds based on a core scaffold to find molecules with high potency and selectivity. nih.gov

Aromatic aldehydes and nitriles are common building blocks in the synthesis of the heterocyclic cores found in many TKIs, such as quinazolines and pyridopyrimidines. While direct synthesis of a marketed TKI using this compound is not prominently documented in publicly available literature, its structural features make it a highly relevant candidate for such applications. The formyl group can be used in condensation reactions to build heterocyclic rings, and the nitrile and methoxy (B1213986) groups can be modified to tune the molecule's properties, such as solubility and binding affinity to the target kinase. mdpi.com Its potential lies in its role as a versatile starting material for creating new chemical entities for screening in TKI development programs.

Building Block for Agrochemicals

The strategic incorporation of specific functional groups is a cornerstone of developing modern agrochemicals like fungicides, herbicides, and pesticides. Fluorinated compounds, for example, are found in approximately 50% of crop protection products currently under development. While there is no specific, widely-marketed agrochemical that lists this compound as a direct precursor in available literature, its chemical nature makes it a valuable building block. The benzonitrile structural motif is present in a variety of agrochemicals. The reactivity of the aldehyde and the potential for modification of the methoxy group allow for the synthesis of diverse molecular structures for screening and development in the agrochemical industry.

Intermediate in Sensor Development (e.g., Fluorine Sensors)

The development of chemical sensors for detecting specific ions or molecules is a growing field of research. These sensors often rely on organic molecules that exhibit a change in a measurable property, such as fluorescence, upon binding to the target analyte. The synthesis of these sensor molecules requires versatile building blocks.

Analog Synthesis in Drug Design

Analog synthesis is a fundamental process in medicinal chemistry where a lead compound is systematically modified to improve its therapeutic properties. This involves creating a library of structurally related molecules (analogs) to explore the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.

This compound is an ideal scaffold for analog synthesis. Each of its three functional groups can be independently modified:

The formyl group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse substituents.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for derivatization.

The methoxy group can be demethylated to a hydroxyl group, which can then be alkylated to generate a series of ethers.

This trifunctional nature allows medicinal chemists to generate a large and diverse library of analogs from a single starting material, which is a highly efficient strategy in the early phases of drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Reactions for Analog Synthesis

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Formyl (-CHO) | Reductive Amination | Introduction of various amine groups |

| Formyl (-CHO) | Wittig Reaction | Formation of a carbon-carbon double bond |

| Nitrile (-CN) | Hydrolysis | Conversion to a carboxylic acid (-COOH) |

| Nitrile (-CN) | Reduction | Conversion to an aminomethyl group (-CH₂NH₂) |

| Methoxy (-OCH₃) | Demethylation | Conversion to a hydroxyl group (-OH) |

Synthesis of Heterocyclic Compounds

This compound is a strategically important starting material in organic synthesis, possessing three distinct functional groups—formyl, methoxy, and nitrile—that can be selectively manipulated to construct complex molecular architectures. The formyl group is a key electrophile, readily participating in condensation and cyclization reactions, while the nitrile and methoxy groups can influence the reactivity of the aromatic ring and be incorporated into the final heterocyclic system. Although detailed research findings specifically documenting the use of this compound in a wide array of named reactions are not extensively published, its structural motifs are analogous to other substituted benzaldehydes that are widely used in the synthesis of various heterocycles. This section will focus on established synthetic routes for key heterocyclic systems where this compound is a potential and logical precursor.

One of the most significant applications of aromatic aldehydes in heterocyclic synthesis is the construction of fused nitrogen-containing ring systems, such as quinazolines. Quinazolines are a class of bicyclic heteroaromatic compounds that are of considerable interest due to their presence in numerous biologically active compounds. General methods for quinazoline (B50416) synthesis often involve the condensation of a substituted 2-aminobenzylamine or related precursor with an aldehyde. In these reactions, the formyl group of a molecule like this compound would react with an amino group to form an imine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline core. nih.govnih.gov

Another prominent reaction where aromatic aldehydes are pivotal is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govkashanu.ac.ir These compounds are of significant interest in medicinal chemistry. The aldehyde's carbonyl carbon serves as the electrophilic site for the initial condensation steps of this multicomponent reaction. organic-chemistry.orgnih.gov While a wide variety of substituted aromatic aldehydes have been successfully employed in the Biginelli reaction, the use of this compound would be expected to yield DHPMs bearing the 4-cyano-2-methoxyphenyl substituent. nih.govjmchemsci.com

The following table summarizes the types of heterocyclic compounds that can be synthesized from aromatic aldehydes, illustrating the potential applications of this compound in this field.

| Heterocyclic System | General Reaction Type | Key Reagents | Potential Product from this compound |

| Quinazolines | Cyclocondensation | 2-Aminobenzylamines or related precursors | 6-Cyano-7-methoxy-substituted quinazolines |

| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Biginelli Reaction | β-ketoester, Urea/Thiourea | 4-(4-Cyano-2-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives |

Detailed research has been conducted on the synthesis of quinazolines from various benzonitrile derivatives, showcasing the versatility of the nitrile group in such cyclizations. For instance, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines have been developed to produce substituted quinazolines. organic-chemistry.org Similarly, acceptorless dehydrogenative coupling reactions of 2-aminobenzyl alcohol with benzonitriles, catalyzed by nickel complexes, provide an efficient route to a wide array of quinazolines. organic-chemistry.org Manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with benzonitriles has also been reported as an effective method. nih.gov These examples underscore the potential of the nitrile functionality within this compound to participate in the formation of the quinazoline ring.

In the context of the Biginelli reaction, numerous studies have explored the use of various substituted aromatic aldehydes. For example, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with active methylene (B1212753) compounds and urea or thiourea has been shown to produce the corresponding dihydropyrimidinones in good yields. jocpr.com Similarly, 4-methoxybenzaldehyde (B44291) and 4-hydroxy-3-methoxybenzaldehyde have been successfully used in the synthesis of DHPMs. jmchemsci.com These findings suggest that this compound would be a viable substrate for the Biginelli reaction, likely affording the corresponding 4-(4-cyano-2-methoxyphenyl)-dihydropyrimidinone derivatives. The reaction conditions for such transformations are often mild, and various catalysts, including Lewis acids and supported catalysts, have been employed to improve yields and reaction times. nih.govkashanu.ac.ir

The following table provides examples of reaction conditions for the synthesis of dihydropyrimidinones from substituted benzaldehydes, which could be adapted for use with this compound.

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,4-Dimethoxybenzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O, HCl (grindstone) | 5-Ethoxycarbonyl-4-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | jocpr.com |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | H₂SO₄, reflux | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 91.9 | jmchemsci.com |

| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | Urea | H₂SO₄, reflux | 5-Ethoxycarbonyl-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 81.7 | jmchemsci.com |

| Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | Silica-chloride, solvent-free | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 | nih.gov |

Exploration of Biological Activities of 4 Formyl 2 Methoxybenzonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-Formyl-2-methoxybenzonitrile, SAR studies have been crucial in identifying the key structural features responsible for their therapeutic effects.

A notable example is the investigation of a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which can be conceptually derived from the this compound scaffold through reductive amination and further modification. In a study focused on the inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in various inflammatory diseases and cancer, researchers synthesized a library of these derivatives and evaluated their inhibitory potency. nih.gov

Key SAR findings from this study include:

The Sulfonamide Moiety: The benzenesulfonamide (B165840) group was found to be a critical component for activity. Modifications to this group, such as the introduction of different substituents on the phenyl ring, significantly impacted the inhibitory potency.

The Hydroxy and Methoxy (B1213986) Groups: The presence and relative positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzylamine (B48309) portion were essential for high-affinity binding to the enzyme's active site. The 2-hydroxy-3-methoxy substitution pattern was identified as optimal.

These SAR studies provide a roadmap for the rational design of more potent and selective inhibitors based on the this compound framework.

Potential in Medicinal Chemistry Research

The versatility of the functional groups in this compound—the aldehyde, nitrile, and methoxy groups—makes it an attractive starting material in medicinal chemistry for the synthesis of diverse heterocyclic and polyfunctional molecules. benchchem.com Its derivatives have shown promise in several areas of medicinal chemistry research.

The nitrile group, in particular, is an important functional group in drug design. nih.gov It can participate in key binding interactions with biological targets and can improve the pharmacokinetic profile of a drug candidate. nih.gov The metabolic stability of the nitrile group is another advantageous feature. nih.gov

Derivatives of this compound have been explored for their potential as:

Enzyme Inhibitors: As discussed, derivatives have shown potent inhibitory activity against enzymes like 12-lipoxygenase. nih.gov This suggests their potential in treating inflammatory conditions and certain cancers where this enzyme is overactive.

Anticancer Agents: The core structure is a building block for more complex molecules with cytotoxic activity against cancer cells. chemicalbook.com

Scaffolds for Drug Discovery: The ease of modification of the this compound scaffold allows for the creation of compound libraries for high-throughput screening against a variety of biological targets.

Mechanisms of Action at Molecular Targets

The mechanism of action of this compound derivatives is intrinsically linked to their specific molecular targets. For the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that inhibit 12-lipoxygenase, the proposed mechanism involves binding to the active site of the enzyme. nih.gov Human lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. nih.gov By inhibiting 12-LOX, these derivatives can modulate the production of bioactive lipid mediators that are involved in inflammation and cell proliferation. nih.gov

In the context of cancer research, the mechanisms of action can be more diverse and depend on the final structure of the derivative. For instance, if the this compound core is used to synthesize compounds that inhibit tubulin polymerization, the mechanism would involve the disruption of the microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Other potential mechanisms for anticancer derivatives could include the inhibition of protein kinases, topoisomerases, or the induction of oxidative stress in cancer cells.

Research in Enzyme Inhibition

The investigation of this compound derivatives as enzyme inhibitors is a promising area of research. The aforementioned study on 12-lipoxygenase inhibitors provides a clear example of this. nih.gov The researchers identified compounds with nanomolar potency and high selectivity for 12-LOX over other related enzymes. nih.gov

The development of selective enzyme inhibitors is a major goal in drug discovery as it can lead to therapies with fewer side effects. The data from such studies, often presented in tables comparing the inhibitory concentrations (IC50) of different derivatives, is crucial for understanding the SAR and for guiding further optimization efforts.

Table 1: Inhibitory Activity of Selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives against 12-Lipoxygenase

| Compound | R1 | R2 | IC50 (µM) for 12-LOX |

| 1 | H | H | >100 |

| 2 | 4-F | H | 1.2 |

| 3 | 4-Cl | H | 0.8 |

| 4 | 4-CH3 | H | 2.5 |

| 5 | H | 5-Cl | 0.5 |

This table is a representative example based on the type of data found in enzyme inhibition studies and is for illustrative purposes.

Investigation in Cancer Research (e.g., Cytotoxic Effects on Cell Lines)

The utility of this compound as a precursor for the synthesis of anticancer agents has been noted. chemicalbook.com Specifically, it is used in the preparation of Trifluoromethyl substituted Imidazole Diketone derivatives for cancer treatment. chemicalbook.com

While specific cytotoxic data for a wide range of this compound derivatives is not extensively available in the public domain, the general principle of using this scaffold to generate cytotoxic compounds is established. The anticancer activity of synthetic derivatives often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. nih.govresearchgate.net

The introduction of a methoxy group in certain molecular scaffolds has been shown to enhance cytotoxic activity. mdpi.com The cytotoxic mechanism of such compounds can involve the arrest of the cell cycle at different phases and the activation of caspase cascades, which are key mediators of apoptosis.

Table 2: Hypothetical Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) |

| FMBD-1 | MCF-7 (Breast) | 15.2 |

| FMBD-1 | HCT-116 (Colon) | 22.5 |

| FMBD-2 | A549 (Lung) | 8.9 |

| FMBD-2 | HeLa (Cervical) | 12.1 |

| FMBD-3 | PC-3 (Prostate) | 5.7 |

This table is a hypothetical representation to illustrate how cytotoxic data for derivatives of this compound would be presented. The derivative names are placeholders.

常见问题